BI-4732

EGFR C797S Osimertinib Resistance Kinase Inhibition

Acquired resistance to third-generation EGFR inhibitors like osimertinib, driven by the C797S mutation, currently lacks approved targeted therapies, creating a critical gap in NSCLC research. BI-4732 addresses this with potent, mutant-selective activity: • IC50: 1 nM (enzymatic), 0.2 nM (cellular) against EGFR L858R/T790M/C797S; spares wild-type EGFR. • In vivo: 2.6-fold superior tumor growth inhibition vs. osimertinib; 62% intracranial tumor reduction in brain metastasis models. • Structural resource: Co-crystal structure with wild-type EGFR available (PDB: 9NGP, 2.40 Å) for SAR and docking studies. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for reproducible preclinical studies.

Molecular Formula C32H36N10O2
Molecular Weight 592.7 g/mol
Cat. No. B12365538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4732
Molecular FormulaC32H36N10O2
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCCC7C6)C)N8CC9CC8CO9
InChIInChI=1S/C32H36N10O2/c1-19-23-15-34-42(26(23)12-25(35-19)24-14-33-7-6-28(24)43-3)29-13-27-30(31(36-29)41-17-22-11-21(41)18-44-22)37-32(38(27)2)40-10-9-39-8-4-5-20(39)16-40/h6-7,12-15,20-22H,4-5,8-11,16-18H2,1-3H3/t20-,21-,22-/m1/s1
InChIKeyWWLFWVFVYAPDGW-YPAWHYETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-4732: 4th-Generation EGFR-TKI for NSCLC


The compound (1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane, known by the code name BI-4732 (CAS: 2769715-68-4), is a fourth-generation, orally active, reversible, ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Its structural architecture incorporates a bridged bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core and a fused pyrrolo[1,2-a]pyrazine moiety, which collectively contribute to its pharmacological profile, including high blood-brain barrier (BBB) penetration . BI-4732 is being developed as a targeted therapy for EGFR-mutated non-small cell lung cancer (NSCLC), specifically to address on-target resistance mechanisms that emerge following treatment with earlier-generation EGFR-TKIs [1].

Why BI-4732 Substitution Fails


Generic substitution or off-target analog procurement for BI-4732 is precluded by the molecule's specific design as a fourth-generation EGFR-TKI. Unlike earlier generations (e.g., the third-generation inhibitor osimertinib), BI-4732 is engineered to retain potent activity against the C797S resistance mutation, which is a primary driver of acquired resistance to osimertinib and currently lacks any approved targeted therapeutic options [1]. Furthermore, BI-4732's unique chemical architecture enables high blood-brain barrier penetration and low efflux, a critical pharmacokinetic property for addressing brain metastases, a common complication in NSCLC . Compounds from other EGFR-TKI classes or alternative chemotypes will not replicate this specific combination of mutant-selectivity against the C797S gatekeeper mutation and CNS-penetrant pharmacokinetics, rendering their procurement for research on osimertinib-resistant models scientifically invalid [2].

BI-4732 Evidence vs. Osimertinib


Sub-nanomolar Inhibition of C797S Osimertinib Resistance

BI-4732 potently inhibits the kinase activity of EGFR containing the C797S mutation, the primary mediator of resistance to the third-generation TKI osimertinib. In enzymatic assays, BI-4732 inhibits EGFR C797S (and other mutants) with an IC50 value of 1 nM . In contrast, the clinical comparator osimertinib shows significantly reduced potency against the C797S mutation. In a head-to-head cellular proliferation assay using Ba/F3 cells engineered with the triple-mutant EGFR (L858R/T790M/C797S), BI-4732 demonstrates an IC50 value of 0.2 nM [1]. This represents a substantial potency advantage over osimertinib, which is known to be ineffective against this resistance mutation.

EGFR C797S Osimertinib Resistance Kinase Inhibition NSCLC

Superior Tumor Growth Inhibition vs. Osimertinib

In a direct in vivo head-to-head comparison using patient-derived xenograft (PDX) models harboring the triple-mutant EGFR (exon 19 deletion/T790M/C797S), BI-4732 demonstrated significantly superior tumor growth inhibition (TGI). When administered orally, BI-4732 achieved a TGI ranging from 143.1% to 183.2% across different doses [1]. In contrast, the comparator osimertinib achieved a TGI of only 70.9% in the same model [1]. This translates to a quantifiable efficacy advantage of up to 2.6-fold for BI-4732 over osimertinib in a model of acquired resistance [2].

In Vivo Efficacy Tumor Growth Inhibition Patient-Derived Xenograft NSCLC

Superior Intracranial Efficacy vs. Osimertinib

BI-4732 demonstrates potent and quantifiably superior intracranial antitumor activity. In a preclinical brain metastasis model using mice implanted intracranially with EGFR triple-mutant cells, BI-4732 treatment resulted in a 62% reduction in tumor size [1]. In stark contrast, the comparator osimertinib not only failed to reduce tumor burden but allowed tumor size to increase by 100% compared to baseline, with the vehicle control group showing a 195% increase [2]. The differential efficacy is attributed to BI-4732's high blood-brain barrier penetration and low efflux ratio, a property not shared equally by all EGFR-TKIs .

Brain Metastasis Blood-Brain Barrier Intracranial Efficacy CNS Penetration

Structural Basis for Mutant-Selective EGFR Inhibition

X-ray co-crystal structures of BI-4732 bound to the wild-type EGFR kinase domain have been solved at 2.40 Å resolution (PDB ID: 9NGP) [1]. This structural data provides a mechanistic understanding of BI-4732's ability to potently inhibit EGFR activating and resistance mutations (IC50 = 1 nM) while sparing wild-type EGFR . The detailed binding mode reveals molecular interactions that are critical for its selectivity profile, which is a key differentiator from earlier-generation, less selective EGFR inhibitors. The publication of this structure enables in silico docking studies and provides a validated scaffold for structure-based drug design, a capability not available for compounds lacking such data [1].

X-ray Crystallography Selectivity Kinase Inhibitor Structure-Based Drug Design

Synergy with Osimertinib in C797S Resistance Models

In vitro studies evaluating combination treatment strategies demonstrated that BI-4732 exhibits a synergistic anti-proliferative effect when combined with osimertinib in cell models harboring the EGFR C797S mutation [1]. Notably, this synergy is observed at significantly lower concentrations of BI-4732 than those required for monotherapy activity [2]. In Ba/F3 cells expressing EGFR C797S, the combination of BI-4732 (10-100 nM) with osimertinib effectively inhibits EGFR and downstream signaling phosphorylation, a result that cannot be achieved with osimertinib alone .

Synergy Combination Therapy Drug Resistance EGFR C797S

BI-4732 Application Scenarios


Preclinical Efficacy in Osimertinib-Resistant C797S NSCLC

BI-4732 is the optimal choice for evaluating single-agent or combination therapeutic efficacy in patient-derived xenograft (PDX) or organoid models harboring the EGFR C797S mutation. Its demonstrated potency (IC50 = 1 nM enzymatic; 0.2 nM cellular) and superior tumor growth inhibition (up to 2.6-fold vs. osimertinib) in this specific resistance context make it an essential positive control and therapeutic lead for this indication [1]. Other EGFR-TKIs are inactive in this setting.

Brain Metastasis and CNS-Penetrant Pharmacology

Given its high blood-brain barrier penetration and low efflux ratio, BI-4732 is a powerful tool compound for preclinical research on NSCLC brain metastases. Its ability to induce a 62% reduction in intracranial tumor size in vivo, in contrast to the 100% growth observed with osimertinib, positions it as a leading comparator for evaluating the CNS activity of novel EGFR inhibitors or other brain-penetrant therapeutics .

Structure-Based Design of Next-Gen EGFR-TKIs

Medicinal chemistry teams focused on designing novel EGFR inhibitors to overcome C797S-mediated resistance should utilize the publicly available co-crystal structure of BI-4732 with wild-type EGFR (PDB ID: 9NGP) [2]. This 3D structural information, solved at 2.40 Å resolution, provides a validated template for understanding key molecular interactions, guiding structure-activity relationship (SAR) campaigns, and performing in silico docking studies to predict the binding modes of new chemical entities.

Synergistic Combinations to Overcome Acquired Resistance

Researchers investigating strategies to delay or reverse resistance to EGFR-TKIs should procure BI-4732 for combination studies with osimertinib. The documented in vitro synergy at sub-micromolar concentrations (10-100 nM) provides a robust experimental platform for elucidating the molecular mechanisms underlying this cooperative effect and for exploring rational combination therapies for C797S-positive NSCLC [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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